molecular formula C20H20N2O4S B2749699 2-(3-(2,3-dimethyl-1H-indol-1-yl)-2-hydroxypropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide CAS No. 315247-88-2

2-(3-(2,3-dimethyl-1H-indol-1-yl)-2-hydroxypropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide

Cat. No.: B2749699
CAS No.: 315247-88-2
M. Wt: 384.45
InChI Key: YBLZDROWXQJTHU-UHFFFAOYSA-N
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Description

The compound 2-(3-(2,3-dimethyl-1H-indol-1-yl)-2-hydroxypropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide is a structurally complex derivative of the benzisothiazol-3(2H)-one 1,1-dioxide core. This core is characterized by a fused benzene and isothiazole ring system, with two sulfone oxygen atoms at the 1-position. Indole derivatives are known for their biological relevance, particularly in neurotransmitter systems (e.g., serotonin), suggesting possible neurological or anti-inflammatory applications for this compound.

Properties

IUPAC Name

2-[3-(2,3-dimethylindol-1-yl)-2-hydroxypropyl]-1,1-dioxo-1,2-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c1-13-14(2)21(18-9-5-3-7-16(13)18)11-15(23)12-22-20(24)17-8-4-6-10-19(17)27(22,25)26/h3-10,15,23H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBLZDROWXQJTHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)CC(CN3C(=O)C4=CC=CC=C4S3(=O)=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-(2,3-dimethyl-1H-indol-1-yl)-2-hydroxypropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide , often referred to as a benzo[d]isothiazole derivative, has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described by its molecular formula C17H20N2O3SC_{17}H_{20}N_2O_3S and a molecular weight of approximately 344.42 g/mol. Its unique indole and isothiazole components suggest a diverse range of biological interactions.

Research indicates that compounds similar to this benzo[d]isothiazole derivative may exhibit various mechanisms of action, including:

  • Inhibition of Protein Interactions : Compounds in this class have been shown to inhibit bromodomain and extraterminal (BET) proteins, which play crucial roles in cancer cell proliferation and inflammatory responses. For instance, studies have identified potent inhibitors that bind selectively to the BRD4 bromodomain with dissociation constants (Kd) in the nanomolar range .
  • Antiproliferative Effects : Some derivatives demonstrate significant antiproliferative effects against various cancer cell lines. The lead compounds have been reported to induce apoptosis in leukemia cells, suggesting their potential as therapeutic agents .

Biological Activity Data

The following table summarizes key biological activities reported for related compounds:

Activity TypeCompound ClassObserved EffectReference
BET InhibitionBenzo[d]isothiazolesKd values of 124 nM and 137 nM for BRD4
AntiproliferativeIndole DerivativesSignificant reduction in cell viability in MV4;11
SelectivityBromodomain InhibitorsHigh selectivity over non-BET family members
PharmacokineticsBET InhibitorsOral bioavailability of 75.8%

Case Study 1: Anticancer Activity

In a study focusing on indole-based compounds, researchers synthesized derivatives that showed promising anticancer activity against leukemia cells. The lead compound exhibited an IC50 value significantly lower than standard chemotherapeutics, indicating its potential as a novel treatment option .

Case Study 2: Inhibition of Inflammatory Pathways

Another investigation evaluated the anti-inflammatory properties of similar compounds. The results demonstrated that these derivatives could effectively inhibit the expression of pro-inflammatory cytokines in vitro, suggesting their utility in treating inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Similarities and Differences

All compared compounds share the benzo[d]isothiazol-3(2H)-one 1,1-dioxide scaffold. Differences arise in the substituents attached to the nitrogen atom of the isothiazole ring:

Compound Name Substituent Molecular Formula Molar Mass (g/mol) Key Features
Saccharin (1,2-Benzisothiazol-3(2H)-one 1,1-dioxide) H C₇H₅NO₃S 183.18 Artificial sweetener, sodium salts
2-(1-Phenylethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide 1-Phenylethyl C₁₅H₁₃NO₃S 287.33 Lipophilic substituent
Target Compound 3-(2,3-Dimethylindol-1-yl)-2-hydroxypropyl C₂₀H₂₀N₂O₄S ~384.07* Hydrophilic-hydroxy and indole groups

Physicochemical Properties

  • Saccharin : Highly water-soluble (as sodium salt), low molecular weight, and thermally stable .
  • Phenylethyl Derivative : Increased lipophilicity due to the aromatic phenylethyl group, likely affecting membrane permeability .
  • Target Compound : The 2-hydroxypropyl group enhances hydrophilicity compared to the phenylethyl derivative, while the dimethylindole moiety may enable π-π stacking or receptor interactions.

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